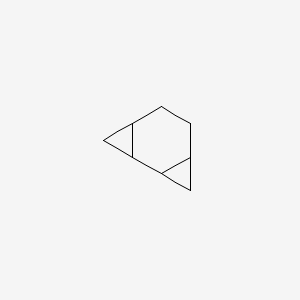

Tricyclo(5.1.0.02,4)octane, anti

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tricyclo(5.1.0.02,4)octane, anti, is a unique and structurally complex organic compound. It belongs to the class of tricyclic hydrocarbons, characterized by three interconnected ring systems. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(5.1.0.02,4)octane, anti, typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopropane derivatives, which undergo ring expansion and rearrangement to form the tricyclic structure. The reaction conditions often require the presence of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods: While industrial-scale production methods for this compound, are less common due to its specialized applications, the compound can be synthesized using batch reactors where precise control over temperature and pressure is maintained. Catalysts may be employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: Tricyclo(5.1.0.02,4)octane, anti, undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of less strained ring systems.

Substitution: Halogenation and other substitution reactions are common, often facilitated by the strained nature of the rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium or platinum catalysts is typical.

Substitution: Halogenating agents like bromine or chlorine in the presence of light or catalysts.

Major Products: The major products of these reactions include various halogenated derivatives, alcohols, ketones, and reduced hydrocarbons, depending on the specific reaction conditions employed .

Scientific Research Applications

Tricyclo(5.1.0.02,4)octane, anti, finds applications in several scientific fields:

Chemistry: It serves as a model compound for studying ring strain and reactivity.

Biology: Its derivatives are explored for potential biological activity.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which Tricyclo(5.1.0.02,4)octane, anti, exerts its effects is largely dependent on its interaction with other molecules. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Tricyclo(5.1.0.02,4)octane, syn: Another isomer with different spatial arrangement.

Bicyclo(4.2.0)octane: A less strained bicyclic compound.

Cyclopropane derivatives: Simpler structures with similar reactivity due to ring strain.

Uniqueness: Tricyclo(5.1.0.02,4)octane, anti, is unique due to its highly strained tricyclic structure, which imparts significant reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .

This comprehensive overview highlights the significance of this compound, in various scientific and industrial applications, emphasizing its unique properties and potential for future research.

Biological Activity

Tricyclo(5.1.0.02,4)octane, anti, is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂

- Molecular Weight : 108.18 g/mol

- IUPAC Name : Tricyclo[5.1.0.0(2,4)]octane

The compound's unique structure contributes to its diverse biological activities. Its tricyclic nature allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that Tricyclo(5.1.0.02,4)octane exhibits antimicrobial effects against several pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Significant inhibition of growth | |

| Fungi | Moderate antifungal activity |

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in vitro and in vivo studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Mechanism : The compound may interact with specific receptors involved in the inflammatory response, leading to a reduction in inflammation markers.

The mechanisms by which Tricyclo(5.1.0.02,4)octane exerts its biological effects involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering biochemical processes within cells.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways linked to inflammation and infection responses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Tricyclo(5.1.0.02,4)octane was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) determined for each strain.

Case Study 2: Anti-inflammatory Response

A study involving animal models demonstrated that administration of Tricyclo(5.1.0.02,4)octane significantly reduced markers of inflammation such as IL-6 and TNF-alpha after induced inflammatory responses.

Comparison with Similar Compounds

Tricyclo(5.1.0.02,4)octane can be compared with other bicyclic compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Tricyclo(5.1.0.02,4)octane | Yes | Yes |

| Bicyclo[3.3.0]octane | Moderate | Low |

| Cyclopentane derivatives | Low | Moderate |

Properties

CAS No. |

277-05-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

tricyclo[5.1.0.02,4]octane |

InChI |

InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |

InChI Key |

XQEJJLIDZZEQHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC2C3C1C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.